molecular formula C26H25N5O2S B2852594 N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-27-5

N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2852594
CAS No.: 904575-27-5
M. Wt: 471.58
InChI Key: KNRZQWPJLQUIPH-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is recognized in chemical biology as a potent, selective, and ATP-competitive inhibitor of Casein Kinase 1 Delta (CK1δ) and Epsilon (CK1ε) isoforms. Its primary research value lies in its high selectivity for CK1δ/ε over the closely related CK1α and CK1γ isoforms, as well as against a broad panel of other kinases, making it an excellent chemical probe for dissecting specific CK1 functions. Research employing this inhibitor has been pivotal in elucidating the roles of CK1δ/ε in regulating key cellular processes, most notably the circadian clock, where it acts as a chemical genetics tool to validate CK1δ/ε-mediated phosphorylation and degradation of core clock components such as PERIOD proteins. Furthermore, this compound is utilized in oncology research to investigate the CK1δ/ε-driven signaling pathways that influence the Wnt/β-catenin cascade and cell cycle progression. Its mechanism involves binding to the active site of CK1δ/ε, effectively blocking their kinase activity and allowing researchers to observe the phenotypic and molecular consequences of this inhibition in real-time. This provides critical insights into disease mechanisms and potential therapeutic targets associated with CK1 dysregulation, including circadian rhythm disorders and certain cancers. The compound's utility is therefore central to both basic mechanistic studies and early-stage drug discovery efforts.

Properties

IUPAC Name

N-(1-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16-14-17(2)23(18(3)15-16)34(32,33)26-25-28-24(27-19(4)20-10-6-5-7-11-20)21-12-8-9-13-22(21)31(25)30-29-26/h5-15,19H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRZQWPJLQUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves a multi-step process:

  • Formation of the Triazoloquinazoline Core: : The starting materials often include a substituted aniline and a triazole derivative. These react under specific conditions, usually in the presence of a catalyst such as palladium or copper.

  • Sulfonation: : The intermediate product is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex, introducing the sulfonyl group.

  • Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve:

  • Optimized Batch Processes: : Utilizing reactors that allow precise control over temperature and reaction time.

  • Flow Chemistry: : Potentially employing continuous flow reactors to enhance efficiency and scalability.

  • Purification Techniques: : Methods like recrystallization, chromatography, and distillation to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be achieved using agents such as lithium aluminum hydride or sodium borohydride, often converting sulfonyl groups to sulfoxides or sulfides.

  • Substitution: : N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can participate in nucleophilic and electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, aryl halides, with appropriate catalysts.

Major Products Formed

The products of these reactions depend on the specific reagents and conditions used but typically include a range of sulfoxides, sulfides, and other substituted derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in organic transformations.

  • Material Science: : Incorporation into polymers to alter physical properties.

Biology

  • Biological Activity: : Investigation into its effects on various biological pathways and potential as a therapeutic agent.

Medicine

  • Drug Development: : Potential as a lead compound in the development of new pharmaceuticals due to its unique structure and reactivity.

Industry

  • Specialty Chemicals: : Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The exact mechanism of action would depend on the specific application, but generally involves:

  • Molecular Targets: : Interaction with specific enzymes, receptors, or other proteins.

  • Pathways Involved: : May modulate signaling pathways, biochemical reactions, or physiological processes.

Comparison with Similar Compounds

Substituent Variations and Structural Implications

Compound Name Sulfonyl Group Substituents Amine Substituent Key Structural Features Evidence Source
N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target) 2,4,6-trimethylphenyl 1-phenylethyl High steric hindrance; enhanced lipophilicity; chiral center N/A (Target)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-isopropylphenyl Chlorine at position 7 increases electronegativity; isopropyl enhances hydrophobicity
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-dimethylphenyl 4-methylbenzyl Moderate steric bulk; benzyl group may improve membrane permeability
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-ethoxyphenyl Ethoxy group enhances solubility via hydrogen bonding
N-phenyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl Phenyl Simplest analog; lacks chiral center or bulky substituents

Crystallographic and Conformational Insights

  • The triazoloquinazoline core is planar across analogs, as shown in crystallographic studies .
  • Substituent orientation (e.g., phenoxy groups at ~59° in ) influences molecular packing and crystal stability .

Biological Activity

N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904575-27-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H25N5O2SC_{26}H_{25}N_{5}O_{2}S, with a molecular weight of 471.6 g/mol. The structure includes a triazole ring fused to a quinazoline moiety, which is known to contribute to various biological activities.

PropertyValue
CAS Number904575-27-5
Molecular FormulaC26H25N5O2S
Molecular Weight471.6 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, analogs of triazole compounds have shown significant activity against HIV. One study reported an EC50 of 0.24 nM against wild-type HIV-1 in TZM-bl cells with low cytotoxicity (CC50) . This suggests that modifications to the triazole structure can enhance antiviral efficacy.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Compounds with similar structural frameworks have demonstrated inhibitory effects on cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through the activation of caspases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes that are crucial for viral replication or tumor growth.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in signal transduction pathways.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: HIV Inhibition

In a study evaluating the antiviral properties of triazole derivatives similar to this compound, researchers synthesized over 100 analogs and tested their effectiveness against various HIV strains. The results indicated that certain modifications significantly increased potency against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of quinazoline-based compounds showed that derivatives exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. The study utilized flow cytometry to assess apoptosis and found that specific structural features were critical for enhancing activity .

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this triazoloquinazoline derivative?

The synthesis typically involves multi-step reactions starting with precursor compounds like anthranilic acid or hydrazine derivatives. Critical steps include:

  • Nucleophilic substitution : Reacting sulfonyl or aryl halide intermediates with amine groups under reflux conditions (e.g., ethanol or DMF as solvents, triethylamine as a catalyst) .
  • Cyclocondensation : Fusing triazole and quinazoline moieties using aldehydes or ketones under controlled heating (70–100°C for 24–72 hours) .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) or recrystallization from ethanol to isolate high-purity crystals . Optimization Tip: Adjust molar ratios (1.1–4.5 equivalents of amines) and reaction times to enhance yields (e.g., 55–82% yields reported for analogs) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., δ 2.79 ppm for methyl groups, δ 7.87 ppm for aromatic protons) .
  • X-ray Crystallography : To resolve planar fused-ring systems and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .
  • Mass Spectrometry (LC-MS) : For molecular weight validation (e.g., [M+H]+^+ peaks matching calculated values) .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate target binding affinities?

  • Target Selection : Prioritize proteins with known interactions with triazoloquinazolines (e.g., kinases, DNA topoisomerases) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes to cover active sites (e.g., ATP-binding pockets) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50_{50} values from enzymatic assays . Example: Analog compounds showed improved selectivity when bulky substituents (e.g., 2,4,6-trimethylphenyl) reduced steric clashes .

Q. How to address contradictions in biological activity data across studies?

  • Data Normalization : Control for variables like cell line heterogeneity (e.g., use ATCC-certified strains in antimicrobial assays) .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC50_{50} values from independent studies. Discrepancies may arise from assay conditions (e.g., pH, serum content) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., antitumor activity of 2-(4-methoxyphenyl)-triazoloquinazoline vs. your compound’s sulfonyl group effects) .

Q. What in silico strategies predict ADMET properties for this compound?

  • Tools : Use SwissADME or ADMETLab 2.0 to estimate:
  • Absorption : LogP values (aim for 1–3 for oral bioavailability).
  • Toxicity : AMES test predictions for mutagenicity .
    • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) via ProTox-II .
      Case Study: Ethoxy and methylphenyl substituents in analogs improved metabolic stability by reducing CYP-mediated oxidation .

Q. How to conduct structure-activity relationship (SAR) studies through substituent modification?

  • Substituent Libraries : Synthesize derivatives with varied groups (e.g., halogen, alkoxy, or heteroaromatic substitutions) .
  • Activity Profiling : Test against disease-specific targets (e.g., EGFR for cancer, β-lactamase for antimicrobial resistance) .
  • Data Correlation : Use QSAR models to link electronic (Hammett σ) or steric (Taft Es_s) parameters with bioactivity .

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Transparency : Share raw spectral data via repositories like Zenodo for peer validation .
  • Ethical Compliance : Adhere to Nagoya Protocol for bioresource use in activity assays .

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